molecular formula C9H19N3O2 B1303063 N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 816456-44-7

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No. B1303063
M. Wt: 201.27 g/mol
InChI Key: PDZZIHDWNDTOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Piperazine derivatives are known to exhibit a wide range of biological activities and have been explored for their use as catalysts, receptor ligands, and in the treatment of various disorders, including central nervous system disorders and allergies .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to ensure high purity and yield. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, was achieved through a scalable and facile process. This process involved acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole, resulting in a 53% overall yield with high purity . Another example is the asymmetric synthesis of cis-2,6-disubstituted piperazines, which utilized a Pd-catalyzed carboamination reaction of N1-aryl-N2-allyl-1,2-diamine with an aryl bromide, yielding products with high diastereomeric ratios and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Structural modifications can significantly impact their binding affinity and selectivity to various receptors. For example, modifications on the amide bond and alkyl chain of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide affected its dopamine D(4) receptor affinity. Semirigid analogues of this compound displayed similar D(4) receptor affinity values to their opened counterparts .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts is an example of such reactions. These catalysts demonstrated high enantioselectivity and yields for a broad range of substrates, including aromatic and aliphatic ketimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties are important for their biological activity and pharmacokinetic profile. For instance, the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was evaluated, and one analogue showed significant activity in the passive foot anaphylaxis assay, indicating its potential as an antiallergic agent .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Synthesis of Polyurethane Catalysts, Corrosion Inhibitors, Surfactants, Synthetic Fibers

    • N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .
  • Preparation of Polymeric Cyano-Bridged Platinum (II) Complexes

    • N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .
  • Buffer in Biological Studies

    • N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (also known as HEPES buffer) is used in most studies with metal ions, as a substitute for Tris and phosphate in studies with metal ions, as a grinding buffer in plant studies, as a running buffer in gel electrophoresis, as a buffer in electroporation studies, in Bradford or bicinchoninic acid (BCA) assays, and as an extraction buffer to prevent damage of proteins in red blood cells .
  • CO2 Capture

    • N-ethyl-4-(2-hydroxyethyl)piperazine (HEPZ) has been studied as a promoter to increase the CO2 capture rate . This research focused on the lowest energy consumption and absorbent loss of HEPZ/H2O in the absorption-regeneration process, and compared it with another five amines, including PZ, MEA, 1-MPZ, AMP and DMEA . The results showed that HEPZ as a promoter to replace PZ and MEA has significant economic value . The lowest reboiler energy consumption of HEPZ with the optimal process parameters is 3.018 GJ/tCO2, which is about 35.2% lower than that of PZ and about 11.6% lower than that of MEA, and HEPZ has the lowest solvent loss .
  • Synthesis of Triethylenediamine

    • N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is also used to synthesize triethylenediamine .
  • Designing Drugs

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Synthesis of Piperazine Derivatives

    • The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

properties

IUPAC Name

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZIHDWNDTOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376201
Record name N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

CAS RN

816456-44-7
Record name N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.